(E)-1-(4-环己基苯基)-3-(二甲基氨基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

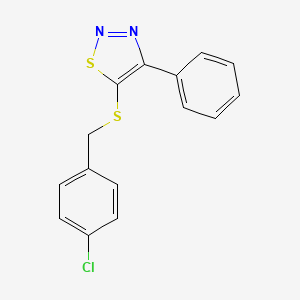

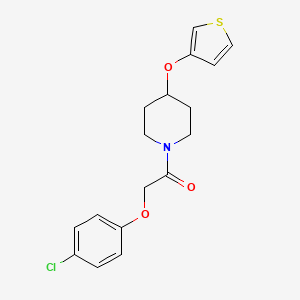

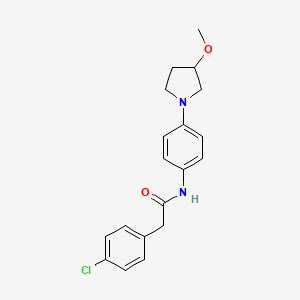

The compound "(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one" is a derivative of chalcone, a class of organic compounds with the core structure of an alpha, beta-unsaturated ketone in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This particular derivative has not been directly studied in the provided papers, but related compounds have been synthesized and analyzed, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate acetophenone with an aldehyde in the presence of a base. For instance, a similar compound, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as a base . This suggests that the synthesis of "(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one" could potentially follow a similar pathway, substituting the appropriate cyclohexyl-substituted acetophenone and dimethylamino-substituted benzaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the molecular structure of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was analyzed, revealing a dihedral angle between the phenyl rings and confirming the E configuration of the double bond . This information can be extrapolated to suggest that "(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one" would also exhibit an E configuration and could have similar dihedral angles between its aromatic and cyclohexyl rings.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For instance, (E)-3-dimethylamino-1-heteroaryl-prop-2-en-1-ones have been used in [2+2] cycloaddition reactions to yield highly functionalized succinates . This indicates that the compound may also be amenable to cycloaddition reactions, potentially providing a route to novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, including solubility in various solvents. For example, the solubility of (2E)-1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one was measured in different solvents, showing increased solubility with temperature . This suggests that "(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one" may also exhibit solubility that is temperature-dependent and could be soluble in a range of organic solvents.

科学研究应用

光学材料应用

- 宽带非线性光学材料:已经研究了吡啶衍生物,包括与(E)-1-(4-环己基苯基)-3-(二甲基氨基)丙-2-烯-1-酮相关的化合物,作为无损宽带非线性折射材料的潜在性。这些化合物表现出正的三阶非线性折射率和高线性透射率,表明它们适用于光学非线性应用 (Wu et al., 2017)。

化学合成和催化

- 3-烯丙基色酮的合成:该化合物已被用于合成3-烯丙基色酮、同异黄酮和双色酮。这展示了它在化学合成中的多功能性和在创造一系列具有化学重要性化合物中的潜力 (Panja et al., 2010)。

- 唑和酰胺的催化芳基化:它作为铜催化的唑和酰胺与芳基卤化物的N-芳基化的优秀配体。这种催化活性突显了它在促进重要化学反应中的潜力 (Cheng et al., 2009)。

医学和生物应用

- 抗癌活性:(E)-1-(4-环己基苯基)-3-(二甲基氨基)丙-2-烯-1-酮的某些衍生物在抗癌应用中显示出潜力,特别是在乳腺癌治疗中。这突显了它在药物化学领域的重要性 (Singh et al., 2016)。

分子结构和性质

- 氢键和分子结构:研究已经集中在理解1-芳基-3-(二甲基氨基)丙-2-烯-1-酮的电子给予效应和分子结构上,强调了它强烈的质子接受能力,这在形成分子内和分子间氢键中至关重要 (Pleier et al., 2003)。

属性

IUPAC Name |

(E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMRJYNSHZUWEE-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-cyclohexylphenyl)-3-(dimethylamino)prop-2-en-1-one | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)

![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)